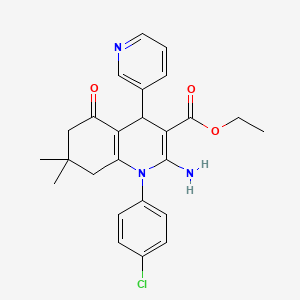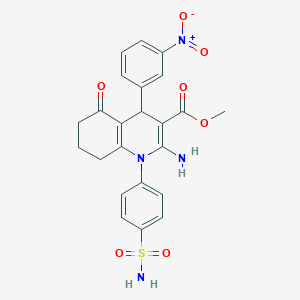![molecular formula C21H23N5O4 B11539758 (3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)
(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of aniline derivatives to form acetamidophenyl intermediates.
Condensation Reaction: The acetamidophenyl intermediates undergo a condensation reaction with appropriate aldehydes or ketones to form the desired imino compound.
Final Coupling: The imino compound is then coupled with butanamide derivatives under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido and imino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity.
Pathway Modulation: The compound may influence cellular pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paracetamol (4-acetamidophenol): A commonly used analgesic and antipyretic.
Acetanilide: An analgesic and precursor to paracetamol.
N-Phenylacetamide: A related compound with similar structural features.
Uniqueness
(3E)-N-(2-ACETAMIDOPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific imino and butanamide functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C21H23N5O4 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
4-acetamido-N-[(E)-[4-(2-acetamidoanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C21H23N5O4/c1-13(12-20(29)24-19-7-5-4-6-18(19)23-15(3)28)25-26-21(30)16-8-10-17(11-9-16)22-14(2)27/h4-11H,12H2,1-3H3,(H,22,27)(H,23,28)(H,24,29)(H,26,30)/b25-13+ |
Clé InChI |
DYLAQHDLUNHPJV-DHRITJCHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2=CC=CC=C2NC(=O)C |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539693.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539697.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)


![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)
